Cyclotetrapeptide-24 aminocyclohexane carboxylate
Overview
Description
Cyclotetrapeptide-24 aminocyclohexane carboxylate is a synthetic peptide compound with the molecular formula C28H40N8O7. It is known for its unique structure, which includes a cyclic tetrapeptide linked to an aminocyclohexane carboxylate group. This compound has gained attention in various fields, particularly in cosmetics and pharmaceuticals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrapeptide-24 aminocyclohexane carboxylate typically involves the stepwise assembly of amino acids into a cyclic tetrapeptide structure, followed by the attachment of the aminocyclohexane carboxylate group. The process generally includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is cyclized to form the tetrapeptide ring.
Coupling: The aminocyclohexane carboxylate group is then coupled to the cyclic tetrapeptide using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions: Cyclotetrapeptide-24 aminocyclohexane carboxylate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various nucleophiles depending on the target functional group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Cyclotetrapeptide-24 aminocyclohexane carboxylate has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including wound healing and tissue regeneration.
Biological Research: It serves as a model compound for studying peptide interactions and stability.
Industrial Applications: The compound’s antioxidant properties make it useful in formulations requiring oxidative stability.
Mechanism of Action
The mechanism of action of cyclotetrapeptide-24 aminocyclohexane carboxylate involves its interaction with cellular pathways that regulate skin repair and regeneration. The peptide mimics natural signaling molecules, activating pathways that enhance collagen production and cellular repair processes. This leads to improved skin structure and reduced signs of aging .
Comparison with Similar Compounds
Cyclotetrapeptide-24 aminocyclohexane carboxylate can be compared with other peptides used in cosmetics and pharmaceuticals:
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.
Acetyl Hexapeptide-8: Commonly used for its muscle-relaxing effects, reducing the appearance of wrinkles.
Tripeptide-1: Promotes collagen synthesis and skin repair.
Uniqueness: this compound stands out due to its cyclic structure, which provides enhanced stability and bioavailability compared to linear peptides. Its ability to mimic natural skin repair processes makes it a valuable ingredient in anti-aging formulations .
Properties
IUPAC Name |
2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCWWUBJHHVGZ-ZCNNSNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197172-76-2 | |
Record name | Cyclotetrapeptide-24 aminocyclohexane carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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